1,3-Di(2-pyridyl)benzene

Catalog No.
S3335687
CAS No.
136538-84-6
M.F
C16H12N2
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di(2-pyridyl)benzene

CAS Number

136538-84-6

Product Name

1,3-Di(2-pyridyl)benzene

IUPAC Name

2-(3-pyridin-2-ylphenyl)pyridine

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C16H12N2/c1-3-10-17-15(8-1)13-6-5-7-14(12-13)16-9-2-4-11-18-16/h1-12H

InChI Key

ZXLQVVRBSAUVJB-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3

Potential Applications in Material Science

Research suggests that 1,3-di(2-pyridyl)benzene may have potential applications in material science due to its aromatic structure and the presence of nitrogen atoms. Aromatic rings with nitrogen atoms can exhibit interesting electronic properties, making them suitable for development in areas like:

  • Organic electronics: These materials can be used to create components for devices such as organic light-emitting diodes (OLEDs) and organic solar cells [].
  • Metal-organic frameworks (MOFs): These are porous materials with potential applications in gas storage and separation [].

1,3-Di(2-pyridyl)benzene is an organic compound characterized by its dual 2-pyridyl substituents attached to a benzene ring. Its chemical formula is C16H12N2C_{16}H_{12}N_{2}, and it has gained attention for its unique structural properties and potential applications in various fields, particularly in coordination chemistry and materials science. The compound exhibits interesting electronic properties due to the presence of nitrogen atoms in the pyridine rings, which can participate in coordination with metal ions.

  • As with any new compound, proper handling precautions are essential.
  • Specific data on the toxicity, flammability, or reactivity of 1,3-Di(2-pyridyl)benzene is scarce in scientific literature. It's advisable to handle the compound with gloves and in a well-ventilated area as a general precaution until more information becomes available.
, particularly those involving metal coordination. For example, it has been studied for its reactivity with gold(III) complexes, where it can form mono- and di-protonated species under acidic conditions . Additionally, platinum(II) complexes of 1,3-di(2-pyridyl)benzene have been shown to exhibit efficient luminescence properties, making them suitable for photonic applications . The compound can also undergo photochromic reactions when substituted with specific groups, leading to changes in its absorption and emission characteristics .

Several synthesis methods have been developed for producing 1,3-di(2-pyridyl)benzene:

  • Aza-Diels-Alder Reaction: This method involves the reaction of appropriate diene and dienophile precursors to form the desired compound .
  • Stille Cross-Coupling: Another approach utilizes Stille coupling reactions between organotin compounds and halogenated pyridine derivatives to yield 1,3-di(2-pyridyl)benzene .
  • Suzuki Coupling Reaction: This method employs boronic acids and halogenated substrates to synthesize various functionalized derivatives of 1,3-di(2-pyridyl)benzene .

1,3-Di(2-pyridyl)benzene has several applications across different fields:

  • Coordination Chemistry: It serves as a ligand in coordination complexes with transition metals, which are used in catalysis and materials science.
  • Photonic Devices: Due to its luminescent properties when coordinated with metals like platinum, it is explored for use in light-emitting devices.
  • Sensors: The compound's ability to interact with various metal ions makes it a candidate for sensor development.

Studies on the interactions of 1,3-di(2-pyridyl)benzene with metal ions reveal that it can form stable complexes with various transition metals. These interactions are significant for understanding its behavior in catalysis and materials applications. For instance, the formation of platinum(II) complexes has been extensively studied due to their luminescent properties and potential use in photonic applications .

Several compounds share structural similarities with 1,3-di(2-pyridyl)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,2-Di(2-pyridyl)benzeneTwo 2-pyridyl groups at positions 1 and 2Different electronic properties due to ortho substitution
1,4-Di(2-pyridyl)benzeneTwo 2-pyridyl groups at positions 1 and 4Potential for different coordination geometries
1,3-Bis(pyridin-2-yl)propaneA propane linker between two pyridine ringsMay exhibit different steric effects compared to benzene
1-(2-Pyridyl)-3-(pyridin-4-yl)benzeneMixed pyridine substitutionsUnique reactivity due to different nitrogen positions

The uniqueness of 1,3-di(2-pyridyl)benzene lies in its specific arrangement of nitrogen-containing rings that influence its electronic properties and coordination behavior compared to these similar compounds. Its application potential in luminescent materials and sensors further distinguishes it within this class of compounds.

Transmetalation reactions have emerged as a robust method for synthesizing cyclopalladated derivatives of 1,3-di(2-pyridyl)benzene. A seminal study demonstrated the use of organomercury(II) precursors to generate palladium complexes through a transmetalation pathway. The reaction of [Hg(1,3-di(2-pyridyl)benzene)Cl] (1) with Pd(OAc)₂ yielded mononuclear [Pd(1,3-di(2-pyridyl)benzene)Cl] (2) and dinuclear [Pd₂(1,3-di(2-pyridyl)benzene)₂(μ-OAc)]₂[Hg₂Cl₆] (11). X-ray crystallography confirmed the pincer coordination mode of the ligand in 2, with the palladium center adopting a square-planar geometry bonded to the pyridyl nitrogen atoms and the central benzene ring’s carbon.

The catalytic efficacy of these complexes was evaluated in Heck reactions. Under microwave heating at 135°C, 2 achieved a turnover frequency (TOF) of 280,000 h⁻¹ for the coupling of iodobenzene and methyl acrylate. This exceptional activity highlights the role of the rigid pincer framework in stabilizing reactive intermediates.

ComplexStructureCatalytic TOF (h⁻¹)
2Mononuclear Pd-Cl280,000
11Dinuclear Pd-OAcNot reported

Sequential Aza-Diels-Alder and Cross-Coupling Strategies

While Aza-Diels-Alder reactions are widely employed for synthesizing pyridyl-containing aromatics, detailed methodologies for 1,3-di(2-pyridyl)benzene derivatives remain sparse in the provided literature. Cross-coupling strategies, however, have been indirectly implicated in functionalizing related ligands. For instance, palladium-catalyzed couplings could theoretically introduce substituents to the benzene core, though specific examples are not documented in the reviewed sources. Further experimental studies are needed to explore these pathways systematically.

Thiolate Co-Ligand Incorporation in Platinum(II) Complexes

The incorporation of thiolate co-ligands into platinum(II) complexes of 1,3-di(2-pyridyl)benzene represents an underexplored area. Existing research on palladium analogs suggests that auxiliary ligands like acetate or halides modulate catalytic activity. For platinum systems, thiolate ligands could enhance luminescent properties or redox stability, but no direct studies were identified in the provided sources. Computational modeling or synthetic trials with PtCl₂ precursors may offer avenues for future investigation.

Asymmetric Functionalization via Stille Coupling Reactions

Asymmetric functionalization of 1,3-di(2-pyridyl)benzene through Stille coupling remains unreported in the reviewed literature. The Stille reaction’s potential lies in introducing chiral substituents to the benzene ring, which could enable enantioselective catalysis. For example, coupling with stannylated aryl groups bearing stereogenic centers might yield non-symmetric derivatives. However, challenges such as controlling regioselectivity and preserving the pincer coordination motif must be addressed.

XLogP3

3.2

Wikipedia

1,3-di(2-pyridyl)benzene

Dates

Modify: 2023-08-19

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